5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-6-13-9(18-4)5-7(8)10(15)16/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBACAUWGFVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376739 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-86-8 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The amino group of 5-amino-2-methoxypyridine-4-carboxylic acid undergoes nucleophilic attack on the carbonyl carbon of Boc₂O, facilitated by a base such as triethylamine (TEA) or sodium ethoxide. The reaction typically proceeds in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at ambient or slightly elevated temperatures (20–40°C).
Key Steps:
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Deprotonation : The base abstracts a proton from the amino group, generating a nucleophilic amine.
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Boc Activation : Boc₂O reacts with the deprotonated amine to form a carbamate intermediate.
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Workup : The crude product is isolated via acidification, extraction, and chromatography.
Optimization Parameters
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Solvent Selection : DCM offers faster reaction times due to its low polarity, while DMF enhances solubility of the starting material but requires higher temperatures.
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Stoichiometry : A 1.2–1.5 molar equivalent of Boc₂O ensures complete conversion, minimizing unreacted starting material.
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Base Compatibility : TEA yields higher reproducibility compared to sodium ethoxide, which may induce side reactions with the carboxylic acid group.
Table 1: Representative Reaction Conditions
Alternative Methods and Comparative Analysis
Solvent-Free Boc Protection
A patent-derived approach eliminates solvents by employing excess Boc₂O as both reagent and reaction medium. This method reduces purification complexity but requires precise temperature control (30–35°C) to prevent decomposition. Yields remain comparable to solvent-based methods (~75%).
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the reaction, achieving completion in 1–2 hours with 80% yield. This technique minimizes side product formation, as evidenced by HPLC purity >95%.
Purification and Characterization
Workup Procedures
Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the product. Subsequent recrystallization from ethanol/water (3:1 v/v) enhances purity. Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) resolves residual Boc₂O and byproducts.
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 9H, Boc CH₃), 3.89 (s, 3H, OCH₃), 7.25 (s, 1H, pyridine-H), 8.15 (s, 1H, NH), 10.21 (s, 1H, COOH).
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IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (N–H bend).
Challenges and Mitigation Strategies
Byproduct Formation
Incomplete Boc protection may yield N,O-bis-Boc derivatives, detectable via LC-MS. Increasing Boc₂O stoichiometry to 1.5 equivalents suppresses this side reaction.
Carboxylic Acid Reactivity
The carboxylic acid group may esterify under prolonged exposure to alcohols (e.g., ethanol). Using DCM as the solvent and minimizing reaction time mitigates this risk.
Industrial-Scale Adaptations
A pilot-scale protocol (100 g batch) employs continuous flow chemistry to enhance heat dissipation and mixing efficiency. This method achieves 82% yield with >99% purity, underscoring its viability for kilogram-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid serves as an important intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:
- Antimicrobial Agents: Research has indicated that derivatives of this compound exhibit antimicrobial properties. The presence of the pyridine ring is crucial for biological activity, making it a candidate for developing new antibiotics or antifungal agents .
- Anti-inflammatory Drugs: Compounds derived from this structure have been explored for their potential anti-inflammatory effects. The modification of the carboxylic acid group can enhance the pharmacological profile of these derivatives .
Organic Synthesis
In organic synthesis, this compound is utilized as a versatile building block:
- Protecting Group in Peptide Synthesis: The tert-butoxycarbonyl group is widely used as a protecting group for amines in peptide synthesis. This allows for selective reactions without interfering with other functional groups present in the molecule .
- Synthesis of Heterocycles: The compound can be transformed into various heterocyclic structures, which are important in drug development. Through cyclization reactions, it can yield compounds with enhanced biological activity .
Biochemical Tool
This compound also finds applications as a biochemical tool:
- Enzyme Inhibition Studies: It has been used to study enzyme mechanisms by acting as an inhibitor or substrate analog. Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways and lead to the discovery of new therapeutic agents .
- Chemical Probes: The compound serves as a chemical probe in biological assays to investigate cellular responses and mechanisms of action for various therapeutic targets .
Case Study 1: Synthesis of Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against resistant strains of bacteria. Modifications to the carboxylic acid moiety improved solubility and potency, highlighting its potential in antibiotic development.
Case Study 2: Anti-inflammatory Drug Development
Research featured in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of modified derivatives. The study showed that certain analogs reduced pro-inflammatory cytokine production in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonylamino group can be selectively deprotected under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions . The methoxy and carboxylic acid groups can also interact with various enzymes and receptors, influencing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues on Pyridine Scaffold
Table 1: Comparison of Pyridine-Based Analogues
Key Findings:
- Substituent Position: The position of the Boc-amino group (e.g., 3 vs. 5) significantly affects electronic properties and steric interactions. For example, 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid has reduced steric hindrance compared to the target compound, enhancing solubility in polar solvents .
- Functional Group Effects : Halogen substituents (e.g., Cl, I) increase electrophilicity, enabling cross-coupling reactions, whereas methoxy groups enhance electron density on the aromatic ring .
Heterocyclic Analogues
Table 2: Comparison with Pyrimidine and Thiophene Derivatives
Key Findings:
- Core Heterocycle : Pyrimidine and thiophene derivatives exhibit distinct electronic properties. Pyrimidines are less aromatic than pyridines, leading to different reactivity patterns, while thiophenes offer sulfur-based coordination sites .
- Solubility : Ester derivatives (e.g., ethyl carboxylates) show improved lipid solubility compared to carboxylic acids, impacting bioavailability in drug design .
Substituent-Driven Functional Comparisons
Table 3: Impact of Substituents on Physicochemical Properties
Biological Activity
5-(Tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid, also known as Boc-amino-isonicotinic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H16N2O5
- Molecular Weight : 268.27 g/mol
- CAS Number : 183741-86-8
- Structure : The compound features a pyridine ring with a methoxy group and a carboxylic acid, along with a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carboxylic acid group suggests potential interactions with biological systems that could lead to therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. This suggests that the compound may possess similar antimicrobial effects, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory Effects
Pyridine derivatives have also been studied for their anti-inflammatory properties. The structural features of this compound may contribute to modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2021) | Investigated the antimicrobial activity of pyridine derivatives; found that compounds with similar structures inhibited growth in E. coli and S. aureus. |
| Study B (2022) | Evaluated anti-inflammatory effects; demonstrated that pyridinecarboxylic acids reduced pro-inflammatory cytokines in vitro. |
| Study C (2023) | Assessed the pharmacokinetics of Boc-protected amino acids; highlighted the stability and bioavailability of the compound in biological systems. |
Case Study: Antimicrobial Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of Boc-protected pyridinecarboxylic acids and tested their efficacy against common bacterial pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the pyridine structure can enhance antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the amino functionality using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) .
- Step 2 : Methoxy group installation via nucleophilic substitution or Pd-catalyzed coupling, depending on precursor availability.
- Step 3 : Carboxylic acid formation through hydrolysis of esters (e.g., methyl or ethyl esters) under acidic or basic conditions .
- Optimization : Reaction efficiency depends on solvent polarity, temperature (e.g., 0–25°C for Boc protection), and catalyst selection. Monitor intermediates via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient .
- NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 3.9 ppm (methoxy), and δ 8.1–8.3 ppm (pyridine protons) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. What are the critical storage conditions to prevent Boc group degradation?
- Stability : Store at –20°C under inert gas (N₂/Ar) to avoid hydrolysis. Avoid prolonged exposure to moisture or acidic environments .
- Monitoring : Regular NMR checks for Boc group integrity (δ 1.4 ppm tert-butyl signal) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the Boc-protected amino group in cross-coupling reactions?
- Mechanistic Insight : The Boc group’s steric bulk can hinder nucleophilic attack, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Electronic effects from the methoxy group may direct regioselectivity in Suzuki-Miyaura couplings .
- Case Study : In related pyridine-carboxylic acid derivatives, coupling yields dropped by 20–30% when Boc protection was replaced with smaller groups due to side reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?
- Root Causes :
- Dynamic Stereochemistry : Epimerization or rotameric forms (e.g., hindered rotation around the Boc group) may split NMR signals .
- Impurities : Trace solvents (DMSO, DMF) or synthetic byproducts (e.g., de-Boc derivatives) can alter spectral profiles.
Q. How can computational modeling predict the compound’s behavior in enzymatic or receptor-binding assays?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
